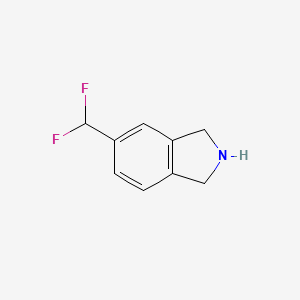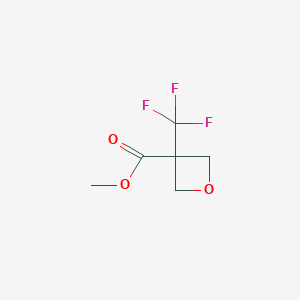
5-(Difluoromethyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)isoindoline is a chemical compound characterized by the presence of a difluoromethyl group attached to an isoindoline ring. The difluoromethyl group is known for enhancing the stability, lipophilicity, and biological activity of compounds, making this compound a compound of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including 5-(Difluoromethyl)isoindoline, can be achieved through various methods. One common approach involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines (such as anilines, benzylamines, and cycloalkylamines) under hydrogenolysis conditions at room temperature, leading to the formation of isoindoline derivatives . Another method involves cycloaddition reactions, such as the [3+2] cycloaddition of azides with benzyl bromides bearing α,β-unsaturated ketone moieties .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents, such as CF3SO2Na, has been explored for the synthesis of trifluoromethylated compounds under metal-free conditions . This approach not only ensures high yields but also minimizes the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Difluoromethyl)isoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the difluoromethyl group can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be facilitated by nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of isoindolinone derivatives, while reduction can yield fully saturated isoindoline compounds .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)isoindoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways. For instance, isoindoline derivatives have been shown to modulate dopamine receptors, which are involved in various neurological processes . The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects. Additionally, the compound may inhibit the aggregation of β-amyloid proteins, suggesting a role in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Isoindoline-1,3-dione: This compound shares the isoindoline core structure but has carbonyl groups at positions 1 and 3.
Trifluoromethylindoles: These compounds contain a trifluoromethyl group attached to an indole ring and are known for their bioactivity and use in medicinal chemistry.
Uniqueness: 5-(Difluoromethyl)isoindoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity for biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9F2N |
|---|---|
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H9F2N/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3,9,12H,4-5H2 |
Clave InChI |
ATEDVYHPRRWWSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)


![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

